2-(2-(2,4-Xylylsulfonyl)ethyl)pyridine hydrochloride
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Overview
Description
2-(2-(2,4-Xylylsulfonyl)ethyl)pyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a 2,4-xylylsulfonyl group and an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,4-Xylylsulfonyl)ethyl)pyridine hydrochloride typically involves the reaction of 2,4-xylylsulfonyl chloride with 2-(2-pyridyl)ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,4-Xylylsulfonyl)ethyl)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(2-(2,4-Xylylsulfonyl)ethyl)pyridine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(2,4-Xylylsulfonyl)ethyl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2,4-Xylylsulfonyl)ethyl)pyridine
- 2-(2-(2,4-Xylylsulfonyl)ethyl)pyridine sulfate
- 2-(2-(2,4-Xylylsulfonyl)ethyl)pyridine nitrate
Uniqueness
2-(2-(2,4-Xylylsulfonyl)ethyl)pyridine hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. The presence of the hydrochloride salt enhances its solubility in water, making it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
67057-90-3 |
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Molecular Formula |
C15H18ClNO2S |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
2-[2-(2,4-dimethylphenyl)sulfonylethyl]pyridine;hydrochloride |
InChI |
InChI=1S/C15H17NO2S.ClH/c1-12-6-7-15(13(2)11-12)19(17,18)10-8-14-5-3-4-9-16-14;/h3-7,9,11H,8,10H2,1-2H3;1H |
InChI Key |
OLZXFUDWQATLFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)CCC2=CC=CC=N2)C.Cl |
Origin of Product |
United States |
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